Sulfaclozina sódica

Descripción general

Descripción

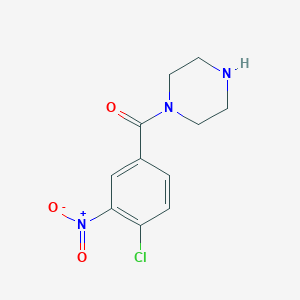

Sulfaclozina (sodio) es un derivado de sulfonamida con significativas propiedades antibacterianas y anticoccidiales. Se utiliza principalmente en medicina veterinaria para tratar la coccidiosis en aves de corral, causada por parásitos protozoarios del género Eimeria, así como otras infecciones bacterianas como el cólera aviar y la tifosis aviar . El compuesto actúa como un antagonista competitivo del ácido para-aminobenzoico, un precursor del ácido fólico, en protozoos y bacterias .

Aplicaciones Científicas De Investigación

Sulfaclozina (sodio) tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

Sulfaclozina (sodio) ejerce sus efectos inhibiendo la enzima dihidrofolato reductasa, que es esencial para la síntesis de ácido fólico en bacterias y protozoos . Al inhibir competitivamente esta enzima, la sulfaclozina (sodio) interrumpe la producción de ácido fólico, lo que lleva a la inhibición del crecimiento bacteriano y protozoario . Los objetivos moleculares incluyen la enzima dihidrofolato reductasa y la vía de síntesis del ácido fólico .

Análisis Bioquímico

Biochemical Properties

Sodium sulfaclozine plays a crucial role in biochemical reactions by acting as a competitive antagonist of para-aminobenzoic acid (PABA), a precursor of folic acid. This inhibition disrupts the synthesis of dihydrofolic acid, which is essential for the production of nucleotides and, consequently, DNA and RNA. Sodium sulfaclozine interacts with enzymes such as dihydropteroate synthase, which is involved in the folic acid synthesis pathway. By binding to this enzyme, sodium sulfaclozine prevents the incorporation of PABA into dihydropteroate, thereby inhibiting the production of folic acid and ultimately leading to the death of the protozoa or bacteria .

Cellular Effects

Sodium sulfaclozine exerts significant effects on various types of cells and cellular processes. In protozoa and bacteria, it inhibits cell growth and division by disrupting folic acid synthesis. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. In poultry, sodium sulfaclozine has been shown to reduce cecal lesion scores and oocyst production in cases of Eimeria tenella infection . Additionally, it increases the average survival time in mice infected with Toxoplasma gondii when administered at a dose of 250 mg/kg per day .

Molecular Mechanism

The molecular mechanism of sodium sulfaclozine involves its competitive antagonism of PABA, which is crucial for folic acid synthesis in protozoa and bacteria. By binding to dihydropteroate synthase, sodium sulfaclozine inhibits the enzyme’s activity, preventing the formation of dihydrofolic acid. This inhibition leads to a decrease in the production of nucleotides, which are essential for DNA and RNA synthesis. Consequently, the growth and proliferation of the protozoa or bacteria are halted, leading to their eventual death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium sulfaclozine have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of up to four years . In vitro studies have shown that prolonged exposure to sodium sulfaclozine can lead to the development of resistance in some protozoa and bacteria. Additionally, long-term use of sodium sulfaclozine in poultry has been associated with rare adverse effects such as liver damage, allergic reactions, and crystal urea .

Dosage Effects in Animal Models

The effects of sodium sulfaclozine vary with different dosages in animal models. In poultry, dietary administration of sodium sulfaclozine reduces cecal lesion scores and oocyst production in a dose-dependent manner . In mice, a dose of 250 mg/kg per day increases the average survival time in cases of Toxoplasma gondii infection . High doses of sodium sulfaclozine can lead to toxic effects such as liver damage and allergic reactions .

Metabolic Pathways

Sodium sulfaclozine is involved in the metabolic pathways related to folic acid synthesis. It interacts with enzymes such as dihydropteroate synthase, which is responsible for the incorporation of PABA into dihydropteroate. By inhibiting this enzyme, sodium sulfaclozine disrupts the production of dihydrofolic acid, leading to a decrease in nucleotide synthesis and, consequently, DNA and RNA production .

Transport and Distribution

Sodium sulfaclozine is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to different tissues, including the liver, kidneys, and intestines. Sodium sulfaclozine interacts with transporters and binding proteins that facilitate its movement across cell membranes. In poultry, sodium sulfaclozine has been found in muscle samples, indicating its distribution throughout the body .

Subcellular Localization

The subcellular localization of sodium sulfaclozine is primarily within the cytoplasm, where it exerts its inhibitory effects on folic acid synthesis. Sodium sulfaclozine targets dihydropteroate synthase, an enzyme located in the cytoplasm, and prevents the incorporation of PABA into dihydropteroate. This inhibition disrupts the production of dihydrofolic acid, leading to a decrease in nucleotide synthesis and, ultimately, the death of the protozoa or bacteria .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de sulfaclozina (sodio) típicamente implica la condensación de 2,6-dicloropirazina con sulfanilamida en presencia de una base como el carbonato de potasio . La reacción se lleva a cabo a temperaturas elevadas para facilitar la formación del producto deseado. El producto crudo se purifica luego mediante recristalización utilizando un sistema de solventes mixtos binarios, lo que mejora la pureza y reduce la producción de aguas residuales que contienen sal .

Métodos de Producción Industrial

En entornos industriales, la preparación de sulfaclozina (sodio) sigue una ruta sintética similar pero con condiciones de proceso optimizadas para mejorar el rendimiento y la calidad del producto. El uso de solventes y catalizadores apropiados, junto con temperaturas de reacción controladas, asegura una producción eficiente. El producto final se obtiene mediante procesos de recristalización y secado .

Análisis De Reacciones Químicas

Tipos de Reacciones

Sulfaclozina (sodio) experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir la sulfaclozina (sodio) en sus derivados de amina correspondientes.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean nucleófilos como aminas y tioles en reacciones de sustitución.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, derivados de amina y varios compuestos de pirazina sustituidos .

Comparación Con Compuestos Similares

Compuestos Similares

Sulfadiazina: Otro antibiótico sulfonamida utilizado para tratar infecciones bacterianas y enfermedades protozoarias.

Sulfametoxazol: Se utiliza comúnmente en combinación con trimetoprim para tratar una variedad de infecciones bacterianas.

Sulfametazina: Se utiliza en medicina veterinaria para tratar infecciones bacterianas en ganado.

Singularidad

Sulfaclozina (sodio) es única en su fuerte actividad anticoccidial, lo que la hace particularmente efectiva en el tratamiento de la coccidiosis en aves de corral. Su capacidad para inhibir la dihidrofolato reductasa con alta especificidad contribuye a su efectividad contra los parásitos protozoarios .

Propiedades

Número CAS |

23307-72-4 |

|---|---|

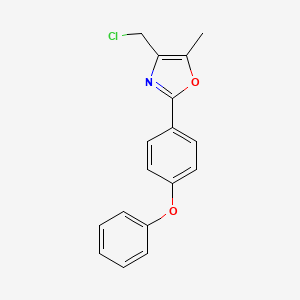

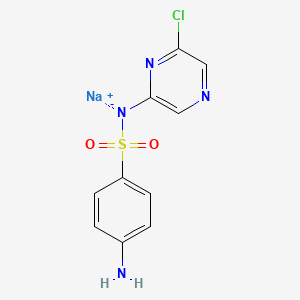

Fórmula molecular |

C10H9ClN4NaO2S |

Peso molecular |

307.71 g/mol |

Nombre IUPAC |

sodium;(4-aminophenyl)sulfonyl-(6-chloropyrazin-2-yl)azanide |

InChI |

InChI=1S/C10H9ClN4O2S.Na/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2,(H,14,15); |

Clave InChI |

TWEDRXQIEQQVHL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=CN=CC(=N2)Cl.[Na+] |

SMILES canónico |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=CC(=N2)Cl.[Na] |

Key on ui other cas no. |

23307-72-4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How effective was Sodium Sulfaclozine in treating chickens infected with Eimeria tenella compared to the control group?

A1: The study found that Sodium Sulfaclozine, administered at a concentration of 2 mL/L, was effective in mitigating the negative effects of Eimeria tenella infection in broiler chickens []. Infected chickens treated with Sodium Sulfaclozine showed significant improvements in oocyst count, liver enzyme levels (AST, ALT, ALP), kidney function markers (uric acid, creatinine), body weight gain, hematological parameters, and protein levels compared to the untreated infected control group. Histopathological examination of tissues also supported these findings [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1498859.png)